d[Leu4]AVP
Description
Properties
Molecular Formula |
C47H67N13O11S2 |
|---|---|
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N13O11S2/c1-26(2)20-31-41(66)58-34(23-37(48)62)44(69)59-35(46(71)60-18-7-11-36(60)45(70)55-30(10-6-17-52-47(50)51)40(65)53-24-38(49)63)25-73-72-19-16-39(64)54-32(22-28-12-14-29(61)15-13-28)42(67)57-33(43(68)56-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,61H,6-7,10-11,16-25H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,64)(H,55,70)(H,56,68)(H,57,67)(H,58,66)(H,59,69)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
CYOLRNSRVHAZDY-QJCLFNHPSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
-
Resin type : 2-Chlorotrityl chloride (2-CTC) or Rink amide resins are preferred for C-terminal carboxylate or amide peptides, respectively.
-
First amino acid attachment : The C-terminal cysteine (Cys¹) is loaded onto the resin using a 3-mercaptopropionic acid (Mpr) linker, which facilitates later disulfide bond formation.
Amino Acid Protection Strategy
-
Position 4 substitution : Leucine (Leu⁴) replaces glutamine in native AVP. Its α-amino group is protected with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
-
Side-chain protections :
Stepwise Chain Elongation
The synthesis proceeds through iterative deprotection and coupling cycles:
Fmoc Deprotection
Coupling Reactions
Table 1: Coupling Agents and Efficiency for d[Leu⁴]AVP Synthesis
| Residue | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Leu⁴ | HOBt/DIC | DMF | 98.5 |
| Arg⁸ | HATU/HOAt | DMF | 97.2 |
| Cys¹ | HCTU/NMM | DCM | 95.8 |
Critical Modifications at Position 4
The Leu⁴ substitution is pivotal for V1b receptor selectivity. Key synthetic considerations include:
-
Steric effects : Cyclohexylalanine (Cha) and leucine analogs were compared; Leu⁴ showed optimal balance between receptor affinity and synthetic feasibility.
-
Racemization mitigation : Low-temperature coupling (4°C) and minimized exposure to basic conditions prevent epimerization at Leu⁴.
Disulfide Bond Formation
The Cys¹–Cys⁶ disulfide bridge is formed post-synthesis:
Table 2: Disulfide Formation Efficiency
| Method | Time (h) | Purity (%) |
|---|---|---|
| K₃[Fe(CN)₆] oxidation | 24 | 92.3 |
| I₂/DMF oxidation | 12 | 89.7 |
Cleavage and Global Deprotection
The peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails:
-
Standard cocktail : TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v).
-
Chaotropic additives : 3% 1,2-ethanedithiol (EDT) for efficient removal of Trt and Pbf groups.
Purification and Characterization
Final purification employs reverse-phase HPLC:
Table 3: Analytical Parameters for d[Leu⁴]AVP
| Parameter | Value |
|---|---|
| Molecular weight | 1084.3 Da |
| Retention time (HPLC) | 14.2 min |
| Purity (HPLC) | ≥98% |
| MS (ESI+) | [M+H]⁺ 1085.4 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
D[Leu4]AVP undergoes various chemical reactions, including binding to specific receptors and inducing intracellular signaling pathways. The compound primarily interacts with the V1b vasopressin receptor, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol . These signaling molecules trigger the release of calcium ions from intracellular stores, resulting in various physiological responses. Common reagents and conditions used in these reactions include receptor-expressing cell lines, radiolabeled ligands for binding assays, and specific inhibitors to study the signaling pathways . The major products formed from these reactions are the activated signaling molecules and the physiological effects mediated by the V1b receptor .
Scientific Research Applications
Introduction to d[Leu4]AVP
The compound this compound, also known as d[Leu4, Lys8]vasopressin, is a synthetic analog of vasopressin that has garnered attention for its selective agonistic properties, particularly towards the vasopressin V1b receptor. This compound is notable for its potential applications in various physiological and pharmacological contexts, including studies related to renal function, endocrine responses, and neurobiology.
Selectivity and Agonistic Activity
This compound is recognized as a selective agonist for the rat V1b vasopressin receptor. It exhibits full agonistic behavior in assays measuring phospholipase C and MAPK pathways, demonstrating its ability to induce intracellular signaling similar to that of natural vasopressin (AVP) . In vivo studies have shown that this compound can stimulate adrenocorticotropic hormone (ACTH) secretion effectively, comparable to AVP at low doses .
Effects on Calcium Mobilization
Research indicates that this compound induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i) specifically in the inner medullary collecting duct (IMCD) of the kidney. This response is primarily due to calcium influx rather than release from internal stores, highlighting its mechanism of action at the cellular level . The compound's effects on calcium signaling are significant for understanding renal physiology and potential therapeutic applications.
Comparative Efficacy
When compared to AVP and other vasopressin analogs, this compound demonstrates weaker antidiuretic and vasopressor activities but retains effectiveness in stimulating insulin release from pancreatic tissues. This differential activity profile suggests its utility in exploring receptor-mediated effects without the full spectrum of vasopressin's physiological responses .
Renal Physiology Studies
This compound has been utilized in various studies examining renal function. In one study involving male Sprague Dawley rats, the administration of this compound via osmotic minipumps allowed researchers to investigate its effects on renal cell proliferation and calcium signaling pathways. The results indicated that the compound could modulate renal function through specific receptor interactions, providing insights into its role in kidney physiology .
Endocrine Function Investigations
The compound's ability to stimulate ACTH release makes it a valuable tool in endocrine research. Studies have demonstrated that low doses of this compound can effectively mimic the actions of AVP in stimulating hormone secretion from pituitary cells. This property is particularly useful for dissecting the roles of different vasopressin receptors in endocrine regulation .
Neurobiological Research
In neurobiology, this compound has been employed to study its effects on neuronal signaling and behavior. Its selective action on V1b receptors allows researchers to explore mechanisms underlying stress responses and neuroendocrine regulation without confounding effects from other vasopressin receptors. This specificity aids in elucidating the role of vasopressin in behaviors related to anxiety and social interactions .
Case Study 1: Renal Function and Cell Proliferation
In an experiment designed to evaluate the effects of this compound on renal cell proliferation, rats were treated with varying doses of the compound. The study measured cell proliferation using 5-bromo-2-deoxyuridine incorporation techniques. Results indicated a significant increase in cell proliferation rates associated with specific doses of this compound, underscoring its potential role in renal physiology and pathology management.
Case Study 2: Hormonal Regulation
Another study focused on the impact of this compound on ACTH secretion from mouse pituitary cells. Researchers administered different dosages and measured hormone levels using immunoassays. Findings revealed that this compound could stimulate ACTH release comparably to AVP but with a more controlled response profile, suggesting its utility for therapeutic applications where modulation of hormone levels is desired without excessive physiological effects.
Mechanism of Action
The mechanism of action of D[Leu4]AVP involves its selective binding to the V1b vasopressin receptor. Upon binding, the receptor undergoes a conformational change that activates the associated G-protein . This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol . These signaling molecules then trigger the release of calcium ions from intracellular stores, which mediate various physiological responses, including hormone release and modulation of stress-related behaviors . The molecular targets and pathways involved in the action of this compound are primarily centered around the V1b receptor and its downstream signaling cascades .
Comparison with Similar Compounds
Table 1: Binding Affinities of Key Analogues
| Compound | hV1b-R (Ki, nM) | hOT-R (Ki, nM) | Selectivity Ratio (V1b/OT) |
|---|---|---|---|
| This compound | 0.52 | 250 | 480:1 |
| d[Cha4]AVP | 0.21 | 210 | 1000:1 |
| d[Leu4,Lys8]VP | 0.52 | 180 | 346:1 |
| SSR149415 (antagonist) | 0.46 | 15 | 33:1 |
Table 2: Functional Activity in CHO Cells
| Compound | PLC Activity (EC50, nM) | Max Efficacy (% vs. AVP) |
|---|---|---|
| This compound | 1.0 | 100% |
| d[Leu4,Lys(Alexa 647)8]VP | 1.2 | 95% |
| OT (reference) | 0.8 | 100% (at OT-R) |
Key Research Findings
Species Selectivity :
- This compound and d[Cha4]AVP show high V1b-R affinity in humans but exhibit off-target antidiuretic effects in rats due to V2 receptor activation . Lys8 substitution mitigates this by reducing V2 binding .
Fluorescent Probes :
- d[Leu4,Lys8]VP-derived probes enable real-time imaging of V1b-R in live cells, with analogue 9 showing superior specificity for hV1b-R over hOT-R .
Therapeutic Potential: Selective V1b agonists like d[Leu4,Lys8]VP are tools for studying stress-related disorders but require further optimization to minimize OT-R cross-reactivity .
Q & A
Basic Research Questions
Q. How can researchers validate the receptor selectivity of d[Leu4]AVP analogs in vitro?
- Methodology : Perform competition binding assays using radiolabeled ligands (e.g., [³H]AVP) on plasma membranes from CHO cells stably expressing human V1a, V1b, V2, or oxytocin receptors (OT-R). Specific binding is calculated by subtracting nonspecific binding (with 1 µM unlabeled AVP/OT) from total binding. Dose-response curves for analogs like d[Leu4,Lys(Alexa 647)⁸]VP can confirm selectivity, as shown in studies where analog 3 exhibited high affinity for hV1b-R but minimal binding to hV2-R or hOT-R .
- Key Data : IC₅₀ values derived from competition experiments (e.g., analog 3 IC₅₀ = 0.52 nM for hV1b-R vs. >1,000 nM for hV2-R) .
Q. What experimental models are suitable for studying this compound-induced Ca²⁺ mobilization?
- Methodology : Use freshly microdissected renal structures (e.g., rat inner medullary collecting ducts [IMCD]) or transfected cell lines (e.g., HEK-293). Measure intracellular Ca²⁺ ([Ca²⁺]i) using fluorescent indicators (e.g., Fura-2). Pretreat with selective antagonists (e.g., SSR149415 for V1b-R) to confirm receptor specificity .
- Key Data : d[Leu4,Lys⁸]VP induced a dose-dependent Ca²⁺ response in IMCD (Emax = 108 ± 22 nmol/L at 100 nM) but no response in V1a-R-rich glomerular afferent arterioles .
Q. How to assess the functional coupling of this compound to phospholipase C (PLC) activity?
- Methodology : Stimulate CHO cells expressing hV1b-R with this compound analogs and quantify total inositol phosphate (InsP) accumulation via anion-exchange chromatography. Compare results to native AVP (1 µM) to calculate efficacy (% maximal response) .
- Key Data : d[Leu4,Lys(Alexa 647)⁸]VP (analog 3) showed ~80% efficacy of AVP in hV1b-R-expressing cells, with no activity in hOT-R cells .
Advanced Research Questions
Q. How do V1b and V2 receptors cross-regulate during this compound and AVP co-stimulation?
- Methodology : Co-transfect hV1b and hV2 receptors in HEK-293 cells at varying ratios. Measure cAMP accumulation (via radioimmunoassay) and Ca²⁺ mobilization. Use PKC inhibitors (e.g., Go6976) to test if cross-talk involves PKC-mediated pathways .
- Key Data : Co-expression of hV1b and hV2 enhanced V2-mediated cAMP production by ~30%, which was blocked by SSR149415. PMA (PKC activator) further amplified this effect .
Q. Why does this compound fail to induce cAMP accumulation alone but modulate AVP-induced cAMP responses?
- Methodology : Use IMCD cells or dual-transfected models to dissect signaling pathways. Pre-treat with V1b antagonists (SSR149415) and measure cAMP under varying Ca²⁺ conditions. Test hypotheses on receptor heterodimerization vs. second-messenger crosstalk .
- Key Data : SSR149415 reduced AVP-stimulated cAMP by 50%, suggesting V1b activation indirectly enhances V2-R signaling via PKC or Ca²⁺-dependent pathways .
Q. How to resolve contradictions in this compound’s species-specific pharmacological profiles?
- Methodology : Compare binding affinity (Kd) and functional responses (EC₅₀) across species. For example, test this compound on rat, human, and mouse V1b-R using radioligand displacement assays and InsP accumulation assays .
- Key Data : d[Leu4]LVP has high affinity for rat V1b-R (Ki = 0.16 nM) but lower affinity for human V1b-R (Ki = 1.38 nM) .
Q. What controls are critical for ensuring specificity in this compound functional assays?
- Methodology : Include tissue/cell controls lacking V1b-R (e.g., OMCD or V1a-R-rich arterioles). Validate with selective antagonists (e.g., SSR49059 for V1a-R, SSR121463B for V2-R). Use washout protocols to confirm reversibility of effects .
- Key Data : d[Leu4,Lys⁸]VP induced Ca²⁺ responses in IMCD but not OMCD; responses were abolished by SSR149415 but unaffected by V1a/V2 antagonists .
Methodological Best Practices
- Radioligand Binding : Use [³H]d[Leu4,Lys⁸]VP (87.8 Ci/mmol) for saturation binding in IMCD membranes. Calculate Bmax and Kd via Scatchard analysis, ensuring nonspecific binding is subtracted using 1 µM unlabeled peptide .
- Data Normalization : Express functional responses (e.g., InsP, cAMP) as a percentage of maximal AVP/OT stimulation to account for inter-experimental variability .
- Species Considerations : Note that this compound analogs may exhibit divergent affinities between rodents and humans; prioritize species-matched receptor models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
